Peretinoin, chemically known as (3E,7E,9E,11E,13E)-3,7,9,11,13-pentadecapentaenoic acid, belongs to the class of acyclic retinoids [, ]. Unlike naturally occurring retinoids like retinol (vitamin A), peretinoin lacks a cyclic ring structure. Despite this difference, it exhibits significant biological activity, particularly in influencing cell growth, differentiation, and death [].
Peretinoin is synthesized from natural retinoids but is not found in nature itself. It is classified under the broader category of retinoids, which are derivatives of vitamin A. Its chemical formula is , with a molecular weight of 302.45 g/mol . As a synthetic agent, peretinoin represents a significant advancement in chemoprevention strategies against liver cancer.
The synthesis of peretinoin involves several chemical reactions that utilize various reagents and conditions to achieve the final product. One common method described in the literature includes:
For instance, recent studies have highlighted the use of rapid carbon-11 labeling techniques to synthesize peretinoin derivatives for imaging purposes, showcasing advancements in synthetic methodologies that enhance its applicability in research and clinical settings .
Peretinoin's molecular structure is characterized by its unique acyclic configuration, which distinguishes it from cyclic retinoids like all-trans-retinoic acid. The structure includes:
The compound's structure allows it to engage effectively with various biological targets, influencing gene expression and cellular signaling pathways .
Peretinoin participates in several chemical reactions that are pivotal for its pharmacological effects:
These reactions underline the compound's multifaceted role in cancer prevention and treatment.
The mechanism of action of peretinoin involves several key pathways:
These mechanisms collectively contribute to its therapeutic potential in preventing liver cancer recurrence.
Peretinoin exhibits distinct physical and chemical properties:
These properties are vital for optimizing peretinoin's formulation as a therapeutic agent.
Peretinoin has several significant applications in medicine:
The compound's versatility makes it a focus of ongoing research aimed at expanding its clinical applications beyond liver cancer prevention.
Peretinoin (ACR) exerts its chemopreventive effects primarily through modulation of nuclear retinoid receptors. As an agonist for both RARs and RXRs, it binds to these receptors with high affinity, facilitating the formation of RAR-RXR heterodimers or RXR homodimers. These complexes then translocate to the nucleus and bind to retinoic acid response elements (RAREs) or retinoid X response elements (RXREs) in target gene promoters [10]. RXRα is the predominant isoform in hepatocytes, where it serves as a master regulator of metabolic and differentiation pathways by dimerizing with partners like PPARγ, LXR, and FXR [6] [10].
In hepatocellular carcinoma (HCC), chronic inflammation and oncogenic signaling (e.g., Ras/MAPK pathway) induce phosphorylation of RXRα at serine 260 and threonine 82 residues. Phosphorylated RXRα accumulates in the nucleus due to impaired ubiquitin-proteasome degradation, where it acts as a dominant-negative inhibitor of functional RXR dimers [6] [10]. This disrupts retinoid-regulated gene networks controlling:
Peretinoin counteracts this dysfunction by suppressing Ras/MAPK activation, reducing RXRα phosphorylation, and restoring transcriptional activity of retinoid-responsive genes. Experimental models confirm that ACR treatment reactivates RXRα-dependent transcription, reinstating growth control in premalignant hepatocytes [6] [10].
Table 1: Retinoid Receptor Distribution and Functions in the Liver
Receptor | Primary Hepatic Localization | Key Dimer Partners | Biological Functions |
---|---|---|---|
RXRα | Hepatocytes (nucleus) | PPARγ, LXR, FXR | Lipid metabolism, differentiation |
RARβ | Hepatocytes (nucleus) | RXRα | Cell cycle arrest, apoptosis |
RXRγ | Stellate cells | PPARγ | Fibrosis suppression |
Peretinoin reactivates epigenetically silenced tumor suppressor genes through chromatin remodeling. In HCC cell lines, ACR induces histone H3/H4 acetylation at promoters of RARβ and p21ᶜⁱᵖ¹, facilitated by recruitment of histone acetyltransferases (HATs) like PCAF to retinoid receptor complexes [1] [8]. This opens chromatin structure, enabling transcription of genes that:
Concurrently, ACR suppresses DNA methyltransferase (DNMT) activity, preventing hypermethylation of retinoid target genes. In diethylnitrosamine (DEN)-induced hepatocarcinogenesis models, ACR-treated rodents exhibit 40% higher RARβ expression and 60% reduced tumor incidence compared to controls, confirming epigenetic reprogramming as a key mechanism [6] [8].
Table 2: Epigenetic Targets of Peretinoin in HCC Prevention
Target Gene | Epigenetic Modification | Biological Outcome |
---|---|---|
RARβ | Histone H3K9 acetylation | Restored differentiation signaling |
p21ᶜⁱᵖ¹ | Promoter demethylation | G1/S cell cycle arrest |
Bax | Histone H4 acetylation | Enhanced mitochondrial apoptosis |
Peretinoin disrupts sphingolipid metabolism by targeting SPHK1, the enzyme catalyzing sphingosine-1-phosphate (S1P) production. S1P is a bioactive lipid that promotes HCC progression through:
In Huh-7 hepatoma cells, ACR reduces SPHK1 mRNA expression by 70% and enzymatic activity by 65% via transcriptional repression [2]. Mechanistically, ACR suppresses SPHK1 promoter activity by downregulating the transcription factor Sp1, which binds GC-box elements in the SPHK1 promoter. Deletion of Sp1 binding sites or Sp1 overexpression abolishes ACR’s inhibitory effect, confirming Sp1 as the primary mediator [2].
In vivo validation using SPHK1-knockout mice demonstrates resistance to DEN-induced hepatocarcinogenesis, with 50% fewer tumors and reduced tumor volume compared to wild-type mice. ACR treatment in wild-type mice mirrors this phenotype, normalizing S1P levels and blocking tumor development [2].
Peretinoin inhibits canonical Wnt signaling by reducing nuclear translocation of β-catenin. In PDGF-C transgenic mice (a model of NASH-driven HCC), ACR decreases β-catenin protein levels by 40% and suppresses downstream targets like cyclin D1 and c-Myc [3] [8]. This occurs via retinoid receptor-mediated upregulation of Axin1, a negative regulator of Wnt signaling that promotes β-catenin degradation.
Simultaneously, ACR suppresses mTORC1 activity, evidenced by reduced phosphorylation of S6K1 (70% decrease) and 4E-BP1 (55% decrease) in hepatoma cells. This dual inhibition blocks:
The combined suppression of Wnt and mTOR pathways impedes hepatocyte hyperproliferation and metabolic reprogramming in precancerous lesions [3] [8].
Platelet-derived growth factor-C (PDGF-C) drives hepatic fibrosis and angiogenesis, creating a tumor-permissive microenvironment. Peretinoin inhibits PDGF-C signaling through:
In PDGF-C transgenic mice, ACR treatment decreases hepatic collagen deposition by 60% and microvessel density by 45%, correlating with attenuated fibrosis and suppressed tumor development [3] [8].
Peretinoin restores autophagic flux in steatotic livers by upregulating the core autophagy machinery. In atherogenic high-fat (Ath-HF) diet mice, ACR increases:
Mechanistically, ACR activates the Atg16L1 promoter via induction of CCAAT/enhancer-binding protein alpha (C/EBPα), a transcription factor that binds the Atg16L1 promoter [3] [8]. This is clinically relevant, as human NASH liver biopsies show progressive loss of Atg16L1 expression with advancing fibrosis.
Table 3: Effects of Peretinoin on Autophagic Flux in NASH-HCC Models
Autophagy Marker | Change with Ath-HF Diet | Normalization by ACR | Functional Significance |
---|---|---|---|
Atg16L1 mRNA | ↓ 60% | ↑ 210% | Core autophagy scaffold |
LC3-II/LC3-I ratio | ↓ 55% | ↑ 150% | Autophagosome formation |
p62/SQSTM1 | ↑ 300% | ↓ 70% | Substrate clearance |
LAMP2-LC3 colocalization | ↓ 75% | ↑ 200% | Lysosomal degradation |
Peretinoin disrupts pro-inflammatory signaling through autophagy-mediated regulation of NF-κB and STAT3. Atg16L1 overexpression in HepG2 cells (induced by ACR) inhibits:
This occurs via two distinct mechanisms:
In NASH-HCC mouse models, ACR-treated animals show 60% lower IL-6 and 50% lower TNF-α levels, confirming global attenuation of inflammation-driven carcinogenesis [3] [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7